2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
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Overview
Description
2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a tetrahydrocyclohepta[b]thiophene core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrocyclohepta[b]thiophene core, followed by the introduction of the piperidine moiety through a condensation reaction. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the use of catalysts to accelerate the reaction rates. The purification process often involves recrystallization and chromatography techniques to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL AMINE
- 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL METHYL
Uniqueness
Compared to similar compounds, 2-[(PIPERIDINOMETHYLENE)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H21N3S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[(E)-piperidin-1-ylmethylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H21N3S/c17-11-14-13-7-3-1-4-8-15(13)20-16(14)18-12-19-9-5-2-6-10-19/h12H,1-10H2/b18-12+ |
InChI Key |
NGFTWYFGERSWNQ-LDADJPATSA-N |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C#N)/N=C/N3CCCCC3 |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N=CN3CCCCC3 |
Origin of Product |
United States |
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